(Z)-4-Hydroxy Tamoxifen-d5 (Z)-4-Hydroxy Tamoxifen-d5 A labeled metabolite of Tamoxifen. A hydroxylated analogue of Tamoxifen with anti-estrogenic properties.
One of the labelled impurities of Tamoxifen, which is an estrogen response modifier as well as protein kinase C inhibitor.
Brand Name: Vulcanchem
CAS No.: 164365-20-2
VCID: VC0196704
InChI: InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Molecular Formula: C26H24D5NO2
Molecular Weight: 392.53

(Z)-4-Hydroxy Tamoxifen-d5

CAS No.: 164365-20-2

Cat. No.: VC0196704

Molecular Formula: C26H24D5NO2

Molecular Weight: 392.53

Purity: > 95%

* For research use only. Not for human or veterinary use.

(Z)-4-Hydroxy Tamoxifen-d5 - 164365-20-2

CAS No. 164365-20-2
Molecular Formula C26H24D5NO2
Molecular Weight 392.53
IUPAC Name 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Appearance White Solid
Melting Point 157-159 °C

Chemical Identity and Structure

Basic Identification

(Z)-4-Hydroxy Tamoxifen-d5 is a stable isotope-labeled compound used primarily as an analytical standard. The compound is identified by the following key parameters:

ParameterValue
CAS Number164365-20-2
Molecular FormulaC₂₆H₂₄D₅NO₂
Molecular Weight392.545 g/mol
Exact Mass392.251 g/mol
SynonymsAfimoxifene-d5, 4-OHT-d5

The compound's full chemical name is 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenyl(²H₅)-1-buten-1-yl]phenol, highlighting the specific position of deuterium atoms in the structure .

Structural Characteristics

The structural configuration of (Z)-4-Hydroxy Tamoxifen-d5 is characterized by five deuterium atoms incorporated into the molecule. The SMILES notation for this compound is represented as:
[2H]C([2H])([2H])C([2H])([2H])\C(=C(/c1ccc(O)cc1)\c2ccc(OCCN(C)C)cc2)\c3ccccc3 .

The compound maintains the Z-isomer configuration which is significant for its application as an internal standard, as it mirrors the stereochemistry of the active (Z)-4-hydroxy tamoxifen metabolite. The deuterium labeling occurs specifically in the aliphatic portion of the molecule, which helps minimize isotope effects while providing the mass difference necessary for analytical discrimination .

Physicochemical Properties

The compound exhibits specific physicochemical characteristics that influence its behavior in analytical systems:

PropertyValue
LogP5.7017
PSA32.7
SolubilitySoluble in DMSO and methanol
Purity (Commercial)>95% (HPLC)

Applications in Bioanalytical Research

Internal Standard for Quantitative Analysis

The primary application of (Z)-4-Hydroxy Tamoxifen-d5 is as an internal standard for the quantitative analysis of (Z)-4-hydroxy tamoxifen in biological samples. The compound's deuterium labeling allows it to be distinguished from the analyte of interest through mass spectrometry while exhibiting nearly identical chemical behavior during sample preparation and chromatographic separation .

Research applications utilize this compound in working solutions typically prepared at concentrations of 50 ng/mL, with final concentrations of approximately 10 ng/mL (equivalent to 400 ng/g per analysis) when added to tissue samples . This precise quantification enables researchers to accurately measure tamoxifen metabolite levels in various biological matrices.

Analysis of Tamoxifen Metabolism

(Z)-4-Hydroxy Tamoxifen-d5 plays a crucial role in studies investigating tamoxifen metabolism, particularly in research examining the conversion of tamoxifen to its active metabolites. The non-deuterated (Z)-4-hydroxy tamoxifen is formed from tamoxifen by the cytochrome P450 isoform CYP2D6, and is considered an active metabolite with significant anti-estrogenic activity .

The deuterated standard facilitates investigations into:

  • Metabolic pathways of tamoxifen

  • Inter-individual variations in tamoxifen metabolism

  • Pharmacokinetic studies of tamoxifen and its metabolites

  • Drug-drug interactions affecting tamoxifen efficacy

These research applications are particularly important in oncology and personalized medicine approaches to breast cancer treatment .

Extraction from Complex Matrices

A notable application of (Z)-4-Hydroxy Tamoxifen-d5 is in the analysis of tamoxifen and its metabolites in formalin-fixed paraffin-embedded (FFPE) tissues. Research has demonstrated that this internal standard can be effectively employed in extraction protocols for such challenging matrices, facilitating retrospective studies of tamoxifen exposure in archived tissue samples .

Analytical Performance Characteristics

Precision and Accuracy in Quantitative Analysis

Studies utilizing (Z)-4-Hydroxy Tamoxifen-d5 as an internal standard for the analysis of 4-hydroxy tamoxifen have demonstrated excellent analytical performance. The following table summarizes the precision and accuracy data from a validated LC-MS/MS method:

Analyte (concentration in ng/g)Intra-assay precision (%CV)Intra-assay accuracy (%)Inter-assay precision (%CV)Inter-assay accuracy (%)
4-OH (4 ng/g)3.3687.36.56101
4-OH (40 ng/g)2.7898.01.80106
4-OH (100 ng/g)3.721030.661100

These performance metrics demonstrate that analytical methods employing (Z)-4-Hydroxy Tamoxifen-d5 as an internal standard can achieve excellent precision (CV <7%) and accuracy (within 87-106% of theoretical concentrations) .

Method Development Considerations

When developing analytical methods utilizing (Z)-4-Hydroxy Tamoxifen-d5, several key considerations have been identified:

  • The deuterated standard should be added early in sample preparation to account for analyte losses

  • Concentrations of internal standards are typically maintained at 10 ng/mL (equivalent to 400 ng/g in tissue analysis)

  • Quality control samples should be processed alongside analytical batches to ensure method performance

  • Calibration curves typically span ranges of 0.4-200 ng/g for metabolites and 4-2,000 ng/g for parent compounds

SpecificationDetail
Product FormatNeat
Purity>95% (HPLC)
Storage Conditions-20°C recommended
Regulatory StatusFor research use only, not for human use
Commercial CategoriesStable isotope labeled analytical standards, Hormones, Impurity reference materials

Relationship to Tamoxifen Research

Significance in Breast Cancer Research

The parent compound, 4-hydroxy tamoxifen, is a critical active metabolite of tamoxifen, which is widely used in breast cancer treatment. Research has shown that 4-hydroxy tamoxifen exhibits cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-231 cells, with IC₅₀ values of 27 and 18 μM, respectively .

The deuterated analog, (Z)-4-Hydroxy Tamoxifen-d5, enables precise measurement of this metabolite in clinical and research settings, contributing to:

  • Pharmacokinetic studies of tamoxifen in patient populations

  • Assessment of CYP2D6 metabolism efficiency in tamoxifen-treated individuals

  • Correlation of metabolite levels with treatment outcomes

  • Investigation of resistance mechanisms to tamoxifen therapy

Analytical Challenges in Tamoxifen Metabolite Quantification

The quantification of tamoxifen metabolites presents several analytical challenges that (Z)-4-Hydroxy Tamoxifen-d5 helps address:

  • Low concentrations of metabolites in biological matrices

  • Complex tissue matrices requiring specialized extraction procedures

  • Potential interferences from endogenous compounds

  • Isomeric forms requiring stereospecific analysis

  • Need for high sensitivity and selectivity in detection methods

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